REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3]>NN>[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:4][C:2]1=[O:3]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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isolating
|
Type
|
CUSTOM
|
Details
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purifying the intermediate
|
Type
|
CUSTOM
|
Details
|
In the second step, the purified
|
Type
|
CUSTOM
|
Details
|
The yields achieved by this preparation method
|
Type
|
CUSTOM
|
Details
|
of isolating
|
Type
|
CUSTOM
|
Details
|
purifying
|
Type
|
CUSTOM
|
Details
|
drying the intermediate before the reduction step
|
Type
|
CUSTOM
|
Details
|
to react with water
|
Type
|
TEMPERATURE
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Details
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under reflux
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |